The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is an organic chemical compound notable for its unique structure and potential applications in pharmaceuticals. This compound can be classified as an organic compound due to the presence of carbon atoms covalently bonded to other elements, including nitrogen and chlorine. Organic compounds are typically derived from living organisms or synthesized through chemical processes.
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can involve several steps, often starting from readily available precursors. A common synthetic route may include:
The reactions typically require careful control of temperature and pH to ensure high yields and purity. Reagents such as triethylamine may be used as bases, while solvents like dichloromethane or acetonitrile are common for these types of reactions.
The molecular structure of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can be depicted as follows:
The compound can participate in various chemical reactions, including:
These reactions are generally facilitated under controlled conditions, often requiring catalysts or specific solvents to enhance reaction rates and yields.
The mechanism of action for this compound primarily relates to its potential biological activity, particularly in medicinal chemistry. The chloroacetyl group may enhance lipophilicity, aiding in cellular penetration, while the carbamate structure could interact with biological targets such as enzymes or receptors.
Preliminary studies may indicate that compounds of this class exhibit activity against certain biological pathways, potentially serving as inhibitors or modulators in therapeutic contexts.
This compound has potential applications in:
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353953-28-2) relies on sequential functionalization of the pyrrolidine core. A representative three-step protocol begins with N-Boc protection of 3-aminopyrrolidine, followed by isopropylamine coupling via nucleophilic substitution, and concludes with chloroacetylation. The final acylation employs chloroacetyl chloride in dichloromethane with triethylamine as a base, yielding the title compound with the molecular formula C₁₄H₂₅ClN₂O₃ and molecular weight 304.82 g/mol [1].
Alternative routes leverage ring-contraction strategies of pyridine precursors, a modern skeletal editing approach. Photo-promoted reactions of pyridines with silylboranes under 365 nm irradiation generate 2-azabicyclo[3.1.0]hex-3-ene intermediates, which serve as synthons for functionalized pyrrolidines. This method provides access to diverse substitution patterns, including chloroacetyl derivatives, though it requires post-functionalization [9]. Transition-metal catalysis offers additional pathways; Ir complexes enable N-heterocyclization of primary amines (e.g., isopropylamine) with diols to construct chiral pyrrolidines in >80% yields. Subsequent Boc protection and acylation furnish the target carbamate [2].
Table 1: Key Synthetic Routes to the Target Compound
Method | Key Steps | Yield | Functional Group Tolerance |
---|---|---|---|
Stepwise Functionalization | Boc protection → Isopropylamination → Chloroacetylation | 65-75% | Halides, esters, carbamates |
Ring Contraction | Pyridine photolysis → Silylborane addition → Acylation | 50-60% | Limited for acid-sensitive groups |
Ir-Catalyzed Cyclization | Diol + amine cyclization → Boc protection → Chloroacetylation | >80% | Alcohols, alkenes, aryl halides |
Chiral synthesis of this compound centers on stereocontrol at C3 of the pyrrolidine ring. The (R)- and (S)-enantiomers (CAS 1354019-44-5 and 1353953-28-2, respectively) are accessible via two strategies:
Notably, the (R)-enantiomer exhibits 15–20% slower hydrolysis kinetics due to steric constraints from its configuration, impacting metabolic stability in drug design [5]. Recent advances include Co/Ni-catalyzed hydroalkylations of 3-pyrrolines, enabling enantioselective C2 or C3 alkylation (>90% ee) with BOX ligands [2].
Table 2: Enantioselective Synthesis Performance
Strategy | Chiral Source | ee (%) | Yield | Key Advantage |
---|---|---|---|---|
Chiral Resolution | Racemic amine | >99 | 30-40% | High purity |
Proline Reduction | (S)-Proline | >99 | 60-70% | Retained configuration |
Metal-Catalyzed Hydroalkylation | 3-Pyrrolines + BOX ligands | 90-95 | 75-85% | Tunable regioselectivity |
The Boc group serves dual roles: stereochemical preservation and nitrogen protection during chloroacetylation. Optimal Boc introduction uses di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran at 0–25°C, achieving >95% conversion. Critical parameters include:
Deprotection of the Boc group occurs via acidolysis (e.g., trifluoroacetic acid) or thermal elimination (160–200°C). Hydrolysis kinetics follow pseudo-first-order behavior, with half-lives of 4.2 h (S)-isomer vs. 5.1 h (R)-isomer in pH 7.4 buffer. This differential stability aids in chiral purification [5]. Long-term storage requires anhydrous conditions at –20°C, as moisture induces carbamate cleavage [8].
Table 3: Boc Protection/Deprotection Optimization
Process | Conditions | Efficiency | Racemization Risk |
---|---|---|---|
Protection | Boc₂O (1.2 eq), Et₃N, THF, 0°C | >95% | Low (<2%) |
Acidolysis | TFA/DCM (1:1), 25°C, 1 h | 98% | Moderate (5-8%) |
Thermal Cleavage | Toluene, 180°C, 30 min | 90% | High (15-20%) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7